molecular formula C14H10ClFN2OS B5845944 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5845944
M. Wt: 308.8 g/mol
InChI Key: QZDIIQJCRQLYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide, also known as CFT, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research to study the dopamine transporter (DAT) and its role in addiction, reward, and movement disorders.

Mechanism of Action

2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide works by binding to the DAT and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the brain region and the receptor subtypes involved. The increased dopamine levels can lead to feelings of reward and pleasure, which can contribute to addiction. In the case of movement disorders such as Parkinson's disease, the increased dopamine levels can help alleviate symptoms such as tremors and rigidity.
Biochemical and Physiological Effects:
2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects depending on the dose and the duration of exposure. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, reward, and pleasure. However, prolonged exposure to 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide can lead to neurotoxicity and damage to the dopaminergic system. 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to affect other neurotransmitter systems such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its potency and selectivity for DAT, its relatively simple synthesis, and its ability to cross the blood-brain barrier. However, 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide also has some limitations, such as its potential for neurotoxicity and the need for caution when interpreting results due to its effects on other neurotransmitter systems.

Future Directions

There are several future directions for research involving 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide, including the development of more selective and potent DAT inhibitors, the investigation of the role of DAT in various neurological and psychiatric disorders, and the exploration of the potential therapeutic uses of DAT inhibitors in these disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide and other DAT inhibitors, as well as their long-term effects on the dopaminergic system.

Synthesis Methods

The synthesis of 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluoroaniline with carbon disulfide to form a thiourea intermediate, which is then treated with 2-chlorobenzoyl chloride to yield the final product. The synthesis is relatively straightforward and can be achieved in a few steps with high yields.

Scientific Research Applications

2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research to study the DAT and its role in various neurological and psychiatric disorders. It has been shown to be a potent and selective inhibitor of DAT, which makes it an excellent tool for studying the function of this transporter. 2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been used to investigate the role of DAT in addiction, depression, and movement disorders such as Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-12-4-2-1-3-11(12)13(19)18-14(20)17-10-7-5-9(16)6-8-10/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDIIQJCRQLYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.